molecular formula C30H48O5 B019201 Euscaphic acid CAS No. 53155-25-2

Euscaphic acid

Cat. No.: B019201
CAS No.: 53155-25-2
M. Wt: 488.7 g/mol
InChI Key: OXVUXGFZHDKYLS-SPQMEPECSA-N
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Description

Euscaphic acid, also known as jacarandic acid or tormentic acid, is a pentacyclic triterpenoid. It is characterized by its urs-12-en-28-oic acid structure, substituted by hydroxy groups at positions 2, 3, and 19. This compound is naturally found in the leaves of Rosa laevigata and other medicinal plants . This compound exhibits various biological activities, including anti-inflammatory, anticoagulant, and antioxidant effects .

Mechanism of Action

Target of Action

Euscaphic acid, a triterpene derived from the root of the R. alceaefolius Poir, primarily targets DNA polymerases . It inhibits calf DNA polymerase α (pol α) and rat DNA polymerase β (pol β) . These enzymes are crucial for DNA replication and repair, thus playing a significant role in cell proliferation and survival .

Mode of Action

This compound interacts with its targets, DNA polymerases, by inhibiting their activity . This inhibition leads to a decrease in DNA replication and repair, which can result in cell cycle arrest and apoptosis . Additionally, this compound has been found to protect vascular endothelial cells against hypoxia-induced apoptosis via the PI3K/AKT or ERK 1/2 signaling pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit enzymes involved in glucose metabolism, which can normalize plasma glucose and insulin levels . Furthermore, it has been found to act on the IL-17 and PPAR signaling pathways, thereby exerting anti-inflammatory effects .

Result of Action

This compound has multiple molecular and cellular effects. It has been found to reduce the expression of inflammatory cytokines and activation of transcription factors . It also reduces critical factors for pruritus such as immunoglobulin E hyperproduction, mast cell invasion, and interleukin-33 expression . In addition, it has been shown to ameliorate fatigue by enhancing anti-oxidative and anti-inflammatory properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of atopic dermatitis, the effectiveness of this compound can be affected by factors such as the presence of allergens, the state of the skin barrier, and individual immune responses . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Euscaphic acid can be extracted from natural sources such as the leaves of Rosa laevigata. The extraction process typically involves the use of organic solvents like methanol, chloroform, and dimethyl sulfoxide . The compound is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials followed by purification. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for the quantification and quality control of this compound in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Euscaphic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered functional groups .

Comparison with Similar Compounds

  • Ursolic acid
  • Oleanolic acid
  • Corosolic acid
  • Maslinic acid

Euscaphic acid stands out for its potent anti-inflammatory and antitumor properties, making it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

53155-25-2

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,10S,11R,12aR,14bR)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20?,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1

InChI Key

OXVUXGFZHDKYLS-SPQMEPECSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@H]2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O

Appearance

Powder

melting_point

270 - 271 °C

Key on ui other cas no.

53155-25-2

physical_description

Solid

Synonyms

(2alpha,3beta)-isomer of euscaphic acid
2alpha-acetyl tormentic acid
euscaphic acid
jacarandic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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